molecular formula C25H26N2O3 B048237 オランチアミド CAS No. 58115-31-4

オランチアミド

カタログ番号: B048237
CAS番号: 58115-31-4
分子量: 402.5 g/mol
InChIキー: KSVKECXWDNCRTM-GOTSBHOMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Neurodegenerative Diseases

Aurantiamide has been investigated for its potential in treating Alzheimer's disease. In a study involving APP/PS1 mice:

  • Dosage : Administered at 10 mg/kg and 20 mg/kg.
  • Effects : Significant improvement in cognitive function was observed through the Morris Water Maze test, alongside a reduction in central inflammation markers .

Inflammatory Conditions

Research indicates that Aurantiamide can ameliorate lung inflammation:

  • Study Findings : Pretreatment with Aurantiamide acetate significantly reduced lung pathological changes and inflammatory markers .
  • Mechanism : The compound's ability to modulate inflammatory responses suggests its potential use in treating conditions characterized by excessive inflammation.

Cancer Treatment

Aurantiamide acetate has demonstrated antitumor activity:

  • In Vitro Studies : Studies have shown that it inhibits cancer cell growth by inducing apoptosis in various cancer cell lines .
  • Targets : It has been identified as an inhibitor of cathepsin K (CTSK) and matrix metalloproteinase 9 (MMP9), which are involved in tumor progression and metastasis .

Data Tables

Application AreaMechanism of ActionStudy Findings
Neurodegenerative DiseasesNLRP3 inflammasome inhibitionImproved cognitive function in AD models
Inflammatory ConditionsModulation of inflammatory pathwaysReduced lung inflammation markers
Cancer TreatmentInduction of apoptosisInhibited growth of cancer cells

Case Study 1: Alzheimer's Disease

In a controlled study, APP/PS1 mice treated with Aurantiamide showed significant improvements in cognitive tests compared to untreated controls. This effect was attributed to reduced neuroinflammation and enhanced microglial function.

Case Study 2: Lung Inflammation

Aurantiamide acetate was administered to models of lung inflammation, leading to a marked decrease in inflammatory markers and improved lung function metrics, highlighting its therapeutic potential in respiratory diseases.

生化学分析

Biochemical Properties

Aurantiamide plays a significant role in biochemical reactions. It interacts with endothelial nitric oxide synthase (eNOS), a key enzyme involved in the production of nitric oxide, a molecule that plays a crucial role in vascular homeostasis . The nature of these interactions involves the modulation of eNOS expression and activity .

Cellular Effects

Aurantiamide has profound effects on various types of cells and cellular processes. It influences cell function by modulating eNOS expression, which in turn affects vascular fluidity and the production of reactive oxygen and nitrogen species (ROS/RNS) . These effects can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Aurantiamide exerts its effects through binding interactions with biomolecules such as eNOS, leading to changes in enzyme activity and gene expression . This results in decreased ROS/RNS production and improved endothelial function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Aurantiamide have been observed over time. It has been shown to improve endothelium-mediated relaxation and decrease renovascular ROS/RNS production in hypertensive rats . Long-term effects on cellular function have also been observed, including increased eNOS protein expression in aorta and human umbilical vein endothelial cells (HUVEC) at non-toxic doses .

Dosage Effects in Animal Models

In animal models, the effects of Aurantiamide vary with different dosages. For instance, in a rat model of renovascular arterial hypertension, Aurantiamide treatment significantly decreased mean blood pressure . No toxic or adverse effects were reported at the administered doses .

Metabolic Pathways

Aurantiamide is involved in the nitric oxide signaling pathway, where it interacts with eNOS . This interaction can affect metabolic flux and metabolite levels, particularly those related to nitric oxide production .

Transport and Distribution

Its effects on eNOS expression suggest that it may interact with cellular transporters or binding proteins .

Subcellular Localization

Given its interaction with eNOS, it is plausible that Aurantiamide may be localized to areas of the cell where eNOS is present .

準備方法

合成経路と反応条件: オランティアミドは、フェノール性化合物とニコチンアミンの酸化およびエステル化を含む化学反応によって合成できます 合成には通常、無水酢酸、ピリジン、水素化ホウ素ナトリウムなどの試薬を使用します 。 望ましい生成物を高純度かつ高収率で得るためには、反応条件を慎重に制御する必要があります。

工業的生産方法: オランティアミドの工業的生産には、通常、Aspergillus penicilloidesなどの微生物を用いた発酵プロセスが含まれます 発酵液を処理してオランティアミド酢酸を分離精製し、さらに修飾してオランティアミドを得ることができます .

3. 化学反応解析

反応の種類: オランティアミドは、酸化、還元、置換反応などの様々な化学反応を起こします 。 これらの反応は、化合物を修飾して生物活性を高めたり、特定の性質を持つ誘導体を生成したりするために不可欠です。

一般的な試薬と条件:

主な生成物: これらの反応から生成される主な生成物には、オランティアミド酢酸や、薬理活性を高めた他の誘導体があります .

化学反応の分析

Types of Reactions: Aurantiamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include aurantiamide acetate and other derivatives that exhibit enhanced pharmacological activities .

類似化合物との比較

オランティアミドは、他のジペプチド化合物と共通点がありますが、それを際立たせる独自の性質も持ち合わせています:

類似化合物:

独自性:

結論として、オランティアミドは、その多様な生物活性と潜在的な治療用途により、注目を集めている化合物です。 その独特の化学的性質と作用機序は、様々な科学分野における研究の対象として貴重な存在となっています。

生物活性

Aurantiamide, a compound derived from the edible plant Portulaca oleracea (purslane), has garnered attention for its diverse biological activities. This article explores the pharmacological properties of aurantiamide, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Pharmacokinetics and Biodistribution

A study on the pharmacokinetics of aurantiamide and its acetate form demonstrated rapid absorption after oral administration in rats, with peak plasma concentrations (Cmax) occurring approximately 0.2 hours post-administration. The study employed a validated UHPLC-MS/MS method to quantify the compound in plasma and various tissues, revealing a significant decrease in concentration by 90% within four hours, indicating minimal long-term tissue accumulation .

Anti-Inflammatory Properties

Mechanism of Action:
Aurantiamide has been shown to suppress the activation of the NLRP3 inflammasome, a critical component in neuroinflammation. In a study involving APP/PS1 mice, aurantiamide was administered at doses of 10 mg/kg and 20 mg/kg. Results indicated that it reduced M1 polarization of microglia and improved cognitive function as measured by the Morris Water Maze test .

Cytokine Modulation:
In another investigation, aurantiamide acetate (AA) was found to significantly reduce pro-inflammatory cytokines in a mouse model of acute lung injury induced by lipopolysaccharides (LPS). AA pretreatment decreased neutrophil infiltration and inflammatory markers, suggesting its potential as an anti-inflammatory agent .

Anticancer Activity

Aurantiamide acetate has demonstrated promising anticancer effects, particularly against malignant gliomas. Research indicated that it inhibited cell viability in U87 and U251 glioma cell lines in a dose- and time-dependent manner. The compound induced autophagic flux blockage and mitochondrial dysfunction, leading to increased autophagosome accumulation within treated cells .

Table 1: Summary of Aurantiamide's Anticancer Effects

Cell LineConcentration Range (μM)Effect on Cell ViabilityMechanism
U870-100Significant reductionAutophagic flux blockage
U2510-100Significant reductionMitochondrial dysfunction

Neuroprotective Effects

Recent studies have highlighted aurantiamide's neuroprotective properties, particularly in models of Alzheimer's disease. It promotes M2 polarization of microglial cells, which is associated with anti-inflammatory responses and improved cognitive abilities in mice . The signaling pathway involved includes STAT6 activation, which plays a crucial role in mediating these effects .

Case Studies

  • Study on Cognitive Function Improvement:
    • Objective: To assess the impact of aurantiamide on cognitive decline in Alzheimer's disease models.
    • Findings: Aurantiamide treatment led to enhanced cognitive performance and modulation of microglial polarization towards an anti-inflammatory state.
  • Lung Inflammation Model:
    • Objective: To evaluate the protective effects of AA against LPS-induced lung injury.
    • Results: AA significantly reduced lung inflammation markers and improved histopathological outcomes.

特性

IUPAC Name

N-[(2S)-1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3/c28-18-22(16-19-10-4-1-5-11-19)26-25(30)23(17-20-12-6-2-7-13-20)27-24(29)21-14-8-3-9-15-21/h1-15,22-23,28H,16-18H2,(H,26,30)(H,27,29)/t22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVKECXWDNCRTM-GOTSBHOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90893261
Record name Aurantiamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58115-31-4
Record name N-((1S)-1-(((2S)-1-Hydroxy-3-phenyl-propan-2-yl)carbamoyl)-2-phenyl-ethyl)benzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058115314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aurantiamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aurantiamide
Reactant of Route 2
Reactant of Route 2
Aurantiamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Aurantiamide
Reactant of Route 4
Reactant of Route 4
Aurantiamide
Reactant of Route 5
Reactant of Route 5
Aurantiamide
Reactant of Route 6
Reactant of Route 6
Aurantiamide
Customer
Q & A

Q1: What are the known biological activities of aurantiamide acetate?

A1: Aurantiamide acetate exhibits a range of biological activities, including:

  • Anticancer activity: Studies have demonstrated its ability to inhibit the growth of malignant gliomas [], possibly by blocking autophagic flux.
  • Anti-inflammatory activity: It has shown efficacy in reducing inflammation in models of lipopolysaccharide-induced acute lung injury [], potentially through modulation of the NF-κB and PI3K/AKT signaling pathways.
  • Antinociceptive activity: Aurantiamide acetate has demonstrated pain-reducing effects. []

Q2: How does aurantiamide acetate exert its anticancer effects?

A2: Research suggests that aurantiamide acetate might suppress the growth of malignant gliomas by inhibiting autophagic flux []. This process involves the degradation and recycling of cellular components. By disrupting this process, aurantiamide acetate could potentially induce cell death in cancer cells.

Q3: Does aurantiamide acetate interact with specific molecular targets?

A3: Yes, aurantiamide acetate has been identified as a selective inhibitor of cathepsin L [, ], a lysosomal cysteine protease involved in various physiological and pathological processes.

Q4: What is the role of NLRP3 inflammasome in aurantiamide's activity?

A4: Research indicates that aurantiamide can suppress the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammation []. This suggests a potential mechanism for its anti-inflammatory effects.

Q5: How does aurantiamide affect microglial cells?

A5: Studies have shown that aurantiamide can promote the M2 polarization of microglial cells [], which are immune cells in the brain. M2 polarization is associated with anti-inflammatory effects and tissue repair, suggesting a potential role for aurantiamide in neurodegenerative diseases.

Q6: What is the molecular formula and weight of aurantiamide acetate?

A6: The molecular formula of aurantiamide acetate is C29H32N2O5, and its molecular weight is 488.58 g/mol. []

Q7: What spectroscopic techniques are used to characterize aurantiamide acetate?

A7: Various spectroscopic techniques, including 1H NMR, 13C NMR, 2D NMR, and MS, are commonly employed to elucidate the structure of aurantiamide acetate. [, , , ] These techniques provide valuable information about the compound's connectivity, stereochemistry, and molecular weight.

Q8: What is the absolute configuration of aurantiamide acetate from marine organisms?

A8: The absolute configuration of aurantiamide acetate isolated from the marine red alga Caloglossa leprieurii has been determined as 4S,7S. []

Q9: How do structural modifications of aurantiamide acetate affect its biological activity?

A9: Modifications to the N-terminal substitution and the amino acid residue of aurantiamide acetate have been explored to assess their impact on analgesic and anti-inflammatory activity []. These studies have identified pentapeptides and tricosamers as promising derivatives with enhanced potency compared to the parent compound.

Q10: Have any hybrid molecules incorporating aurantiamide acetate been developed?

A10: Yes, researchers have synthesized hybrid molecules combining aurantiamide acetate with isopropylated genipin, aiming to enhance its anti-inflammatory properties. These hybrids have shown promising results in inhibiting TNF-α secretion and reducing NO production, potentially through the modulation of NF-κB and MAPK signaling pathways [].

Q11: What is known about the pharmacokinetics of aurantiamide and aurantiamide acetate?

A11: A study in rats revealed that aurantiamide and aurantiamide acetate are rapidly absorbed after oral administration, reaching peak plasma concentrations (Cmax) within approximately 0.2 hours []. Both compounds undergo extensive metabolism, with concentrations decreasing by about 90% within 4 hours, indicating efficient elimination and minimal risk of tissue accumulation.

Q12: Have any biomarkers been identified for monitoring aurantiamide acetate's therapeutic effects?

A12: While specific biomarkers for aurantiamide acetate are yet to be established, research has highlighted potential targets. For instance, transcriptomic analysis of lung epithelial cells treated with aurantiamide acetate revealed significant changes in gene expression related to inflammation and adhesion, suggesting these pathways as potential areas for biomarker development [].

Q13: How is computational chemistry being utilized in aurantiamide research?

A13: Computational approaches such as molecular docking and molecular dynamics simulations are extensively used to study the interactions of aurantiamide and its derivatives with various target proteins. [, , , , , , ] These methods provide valuable insights into binding modes, affinities, and potential mechanisms of action.

Q14: Have any quantitative structure-activity relationship (QSAR) models been developed for aurantiamide derivatives?

A14: Yes, QSAR models have been developed to predict the biological activity of aurantiamide derivatives. [] These models correlate structural features of the molecules with their observed activity, aiding in the design of new and more potent analogs.

Q15: What is known about the toxicity and safety profile of aurantiamide acetate?

A15: While aurantiamide acetate has demonstrated promising biological activities, information regarding its toxicity and safety profile is limited. Further research, particularly in vivo studies, is crucial to assess potential adverse effects and determine safe and effective doses for therapeutic applications.

Q16: From which natural sources are aurantiamide and its acetate derivative obtained?

A16: Aurantiamide and aurantiamide acetate have been isolated from various plant sources, including:

  • Clematis terniflora DC []
  • Portulaca oleracea L. (purslane) []
  • Hedyotis corymbosa Lamk. []
  • Caloglossa leprieurii (red alga) []
  • Dianthus superbus []
  • Aspergillus penicilloides (fungus) []
  • Gomphrena celosioides []
  • Murraya exotica []
  • Houttuynia cordata []
  • Cichorium intybus L. []
  • Cordyceps sinensis []
  • Nerviliae fordii []
  • Selaginella involven Spring []
  • Ligularia narynensis []
  • Arisaema erubescens []
  • Sigmadocia cymiformis Esper (marine sponge) []
  • Dregea volubilis []
  • Areca catechu []
  • Viola yedoensis [, ]
  • Inula cappa []
  • Vitex leptobotrys []
  • Rhizoma Iridis Tectori []
  • Angiopteris fokiensis []
  • Artemisia lactiflora []
  • Crateva adansonii DC []
  • Gomphrena agrestis []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。